Stearine

Descripción general

Descripción

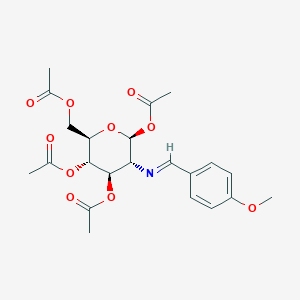

Stearine, also known as glyceryl tristearate or tristearin, is a triglyceride derived from three units of stearic acid. It is an odorless, white powder that is commonly found in animal fats and some tropical plants like palm. This compound is widely used in various industries due to its unique properties, such as its ability to harden and stabilize products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Stearine can be synthesized through the esterification of glycerol with stearic acid. This reaction typically involves heating glycerol and stearic acid in the presence of an acid catalyst, such as sulfuric acid, to form glyceryl tristearate.

Industrial Production Methods: Industrially, this compound is often obtained as a byproduct of the processing of animal fats, particularly beef tallow. It can also be derived from palm oil through a process called dry fractionation, where the oil is separated into its solid (this compound) and liquid (olein) components by cooling and pressing .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air and light, leading to the formation of peroxides and other oxidative degradation products.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and stearic acid.

Transesterification: this compound can undergo transesterification reactions with alcohols in the presence of a catalyst to produce biodiesel and glycerol.

Common Reagents and Conditions:

Oxidation: Oxygen, light, and heat.

Hydrolysis: Water, acid (e.g., sulfuric acid), or base (e.g., sodium hydroxide).

Transesterification: Alcohols (e.g., methanol), alkali catalysts (e.g., sodium hydroxide or potassium hydroxide).

Major Products Formed:

Oxidation: Peroxides and other oxidative degradation products.

Hydrolysis: Glycerol and stearic acid.

Transesterification: Biodiesel (methyl esters) and glycerol.

Aplicaciones Científicas De Investigación

Stearine has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent in the synthesis of various chemical compounds.

Biology: Employed in the study of lipid metabolism and as a model compound for studying the properties of triglycerides.

Medicine: Utilized in the formulation of pharmaceuticals, particularly in the production of controlled-release drug delivery systems.

Industry: Widely used in the manufacture of candles, soaps, and cosmetics due to its hardening properties. .

Mecanismo De Acción

Stearine exerts its effects primarily through its physical and chemical properties. As a triglyceride, it can interact with other lipids and fatty acids, influencing the texture and stability of products. In biological systems, this compound can be hydrolyzed by lipases to release stearic acid and glycerol, which can then participate in various metabolic pathways .

Molecular Targets and Pathways:

Lipid Metabolism: this compound is broken down by lipases into stearic acid and glycerol, which are then utilized in energy production and lipid biosynthesis.

Cell Membrane Structure: this compound and its hydrolysis products can integrate into cell membranes, affecting their fluidity and function.

Comparación Con Compuestos Similares

Stearine is often compared with other triglycerides and fatty acids, such as:

Stearic Acid: A saturated fatty acid with an 18-carbon chain, commonly found in animal and vegetable fats.

Palm Stearin: The solid fraction of palm oil, which contains a high concentration of stearic acid and other saturated fatty acids.

Oleic Acid: A monounsaturated fatty acid with an 18-carbon chain, found in many vegetable oils.

Uniqueness of this compound: this compound’s unique properties, such as its high melting point and ability to harden products, make it particularly valuable in the manufacture of candles, soaps, and cosmetics. Its role as a feedstock for biodiesel production also highlights its versatility and importance in sustainable energy solutions .

Propiedades

IUPAC Name |

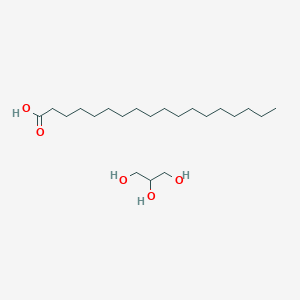

octadecanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQVRZJOMJRTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9009-32-9, 37349-34-1, 61725-93-7 | |

| Details | Compound: Polyglyceryl distearate | |

| Record name | Polyglycerin stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9009-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Polyglyceryl distearate | |

| Record name | Polyglycerol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37349-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Polyglyceryl distearate | |

| Record name | Polyglyceryl distearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61725-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11099-07-3, 68784-20-3 | |

| Record name | Glyceryl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11099-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68784-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, ester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011099073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068784203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)-2-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B8084878.png)

![1-[(3-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084893.png)

![1-[(4-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084900.png)

![Ethyl 2-[4-(4-methoxyphenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8084901.png)

![2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B8084918.png)

![N-[1-(2-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B8084925.png)

![(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride](/img/structure/B8084927.png)

![2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine](/img/structure/B8084955.png)